molecular formula C16H23N3O3 B14643303 N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide CAS No. 53412-98-9

N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide

Cat. No.: B14643303
CAS No.: 53412-98-9
M. Wt: 305.37 g/mol
InChI Key: UTEOIKLSBYGVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide typically involves the reaction of 2-methoxyaniline with 3-methyl-1-piperidineacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide
  • **N-((2-Ethoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide
  • **N-((2-Methoxyphenyl)amino)carbonyl)-3-ethyl-1-piperidineacetamide

Uniqueness

N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

53412-98-9

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-[(2-methoxyphenyl)carbamoyl]-2-(3-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C16H23N3O3/c1-12-6-5-9-19(10-12)11-15(20)18-16(21)17-13-7-3-4-8-14(13)22-2/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H2,17,18,20,21)

InChI Key

UTEOIKLSBYGVPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(=O)NC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.